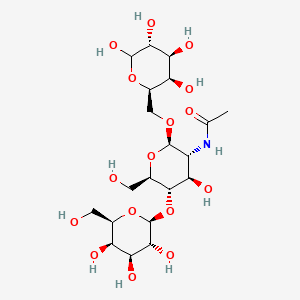

beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

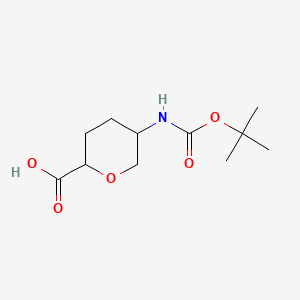

Beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal is a type of glycosyl alditol. It consists of galactitol having a β-D-galactosyl-(1→4)-N-acetyl-β-D-glucosaminyl group attached at the 6-position .

Molecular Structure Analysis

The molecular structure of Beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal is complex. It’s a branched amino hexasaccharide .Aplicaciones Científicas De Investigación

Enzymatic Synthesis and Molecular Structure Analysis

β-D-Gal-(1→4)-β-D-GlcNAc sequences are integral in glycoproteins and glycolipids. Wen et al. (1992) elucidated the structure of Gal β 1,3(4)GlcNAc α 2,3-sialyltransferase, which forms these sequences, through mass spectrometry and molecular cloning, revealing a unique protein motif in the sialyltransferase gene family (Wen et al., 1992). This study contributes significantly to understanding the synthesis and structure of such oligosaccharides.

Synthesis of Oligosaccharides

Huang et al. (1998) reported the chemical synthesis of oligosaccharides containing β-D-Gal-(1→3)-O-(6-O-sulfo-β-D-GlcNAc) as a terminal unit, utilizing a key glycosyl donor. This work has implications in the synthetic production of complex carbohydrate structures (Huang et al., 1998).

Biocatalytic Synthesis

Franke et al. (2003) explored the biocatalytic synthesis of N-acetyllactosamine using β-galactosidase from Bacillus circulans, transferring D-galactose to form β-D-Gal-(1→4)-D-GlcNAc. This study highlights the enzymatic production of such disaccharides in aqueous-organic media, revealing potential for efficient synthesis (Franke et al., 2003).

Glycolipid Acceptor Specificity

Miyamoto et al. (1995) investigated the glycolipid acceptor specificity of a human Gal β(1-3/1-4)GlcNAc α 2,3-sialyltransferase, ST-4, involved in the biosynthesis of sialyl Lewis X determinant. Their findings on the enzyme's preference for certain glycolipid substrates in vitro provide insights into its biological roles (Miyamoto et al., 1995).

Enzymic Glycosylation

Srivastava and Hindsgaul (1992) synthesized tetrasaccharides and pentasaccharides related to β-D-Galp-(1→4)-β-D-GlcNAc sequences, using combined chemical and enzymic procedures. These structures serve as substrates for specific glycosyltransferases, aiding in the study of enzymic glycosylation processes (Srivastava & Hindsgaul, 1992).

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)17(37-20-16(31)14(29)10(25)6(2-22)35-20)7(3-23)36-19(9)33-4-8-11(26)13(28)15(30)18(32)34-8/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10+,11+,12-,13+,14+,15-,16-,17-,18?,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIJAGXHAXHZJU-MRGJSYKYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)

![3-[(5-Cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]-4-methoxybenzenesulfonic acid](/img/structure/B569079.png)

![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)